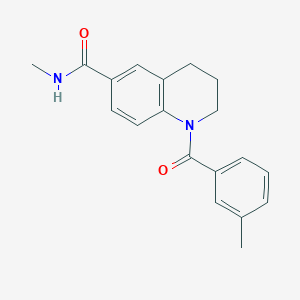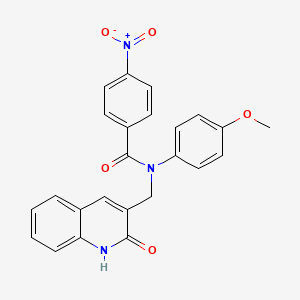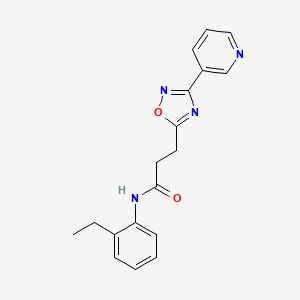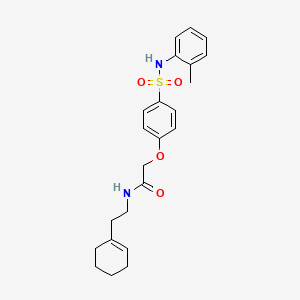
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide, also known as OPA-15406, is a compound that has gained attention in the field of scientific research due to its potential pharmacological properties. OPA-15406 is a synthetic compound that belongs to the class of oxadiazole derivatives.
Wirkmechanismus
The mechanism of action of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, mediators of inflammation. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide also activates the caspase-3 pathway, which leads to apoptosis in cancer cells. The neuroprotective effects of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide are thought to be mediated by its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to induce apoptosis in cancer cells and to have neuroprotective effects in animal models of Parkinson's disease. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide is its ability to inhibit COX-2 activity, which makes it a potential candidate for the treatment of inflammatory diseases. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer. However, one limitation of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For the research on 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide include investigating its potential therapeutic effects in animal models of inflammatory diseases and cancer. Further studies are also needed to determine the optimal dosage and administration route for 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide. Additionally, the neuroprotective effects of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide need to be further explored in animal models of neurodegenerative diseases. The development of more soluble derivatives of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide could also be a promising direction for future research.
Synthesemethoden
The synthesis of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide involves the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol and N-(1-phenylethyl)acetamide in the presence of a base. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The yield of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been studied for its potential pharmacological properties such as anti-inflammatory, analgesic, and anti-cancer effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has also been found to induce apoptosis (cell death) in cancer cells by activating the caspase-3 pathway. Additionally, 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(1-phenylethyl)acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-17(18-9-4-2-5-10-18)25-22(28)16-29-21-14-8-13-20(15-21)24-26-23(27-30-24)19-11-6-3-7-12-19/h2-15,17H,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDCRFAKIAGQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)
![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide](/img/structure/B7714601.png)






![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)




